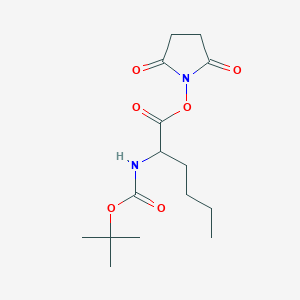
Boc-nle-osu
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-nle-osu, also known as Boc-L-norleucine N-hydroxysuccinimide ester, is a chemical compound with the molecular formula C15H24N2O6 and a molecular weight of 328.37 g/mol. This compound is widely used in peptide synthesis due to its ability to introduce the ε-aminocaproyl moiety into various compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Boc-nle-osu is synthesized through the esterification of Boc-L-2-aminohexanoic acid with N-hydroxysuccinimide (OSu). The reaction typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Boc-nle-osu primarily undergoes substitution reactions due to the presence of the N-hydroxysuccinimide ester group. This group is highly reactive and can be easily displaced by nucleophiles such as amines and thiols.
Common Reagents and Conditions
Common reagents used in reactions with this compound include primary and secondary amines, which react under mild conditions to form amide bonds. The reactions are typically carried out in organic solvents such as dichloromethane or dimethylformamide.
Major Products Formed
The major products formed from reactions with this compound are peptides and peptide derivatives. These products are widely used in the synthesis of complex biomolecules and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Boc-nle-osu has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and peptide-based compounds, which are essential in the study of protein structure and function.
Biology: The compound is used to modify proteins and peptides for various biological assays and experiments.
Medicine: this compound is used in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials for various industrial applications.
Wirkmechanismus
The mechanism of action of Boc-nle-osu involves the formation of amide bonds through nucleophilic substitution reactions. The N-hydroxysuccinimide ester group is highly reactive and facilitates the formation of stable amide bonds with primary and secondary amines. This reactivity makes it a valuable tool in peptide synthesis and protein modification.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Boc-L-2-aminohexanoic acid
- Boc-L-norleucine
- Boc-L-2-aminohexanoic acid-N-hydroxysuccinimide ester
Uniqueness
Boc-nle-osu is unique due to its high reactivity and specificity in forming amide bonds. This makes it particularly useful in peptide synthesis and protein modification, where precise and efficient reactions are required.
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O6/c1-5-6-7-10(16-14(21)22-15(2,3)4)13(20)23-17-11(18)8-9-12(17)19/h10H,5-9H2,1-4H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEJKEMEWVZHGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













